Therapeutic Applications of (R)-Azepan-3-ol Derivatives: From Privileged Scaffold to Targeted Therapeutics
Therapeutic Applications of (R)-Azepan-3-ol Derivatives: From Privileged Scaffold to Targeted Therapeutics
An In-depth Technical Guide
Executive Summary
The azepane ring system, a seven-membered saturated heterocycle, represents a privileged scaffold in modern medicinal chemistry, conferring advantageous conformational flexibility for optimal target binding.[1] This guide focuses specifically on derivatives of the chiral building block, (R)-Azepan-3-ol, exploring the synthetic strategies, diverse therapeutic applications, and structure-activity relationships (SAR) that underscore their growing importance in drug discovery. We will dissect their roles as potent and selective agents in oncology, infectious diseases, and central nervous system (CNS) disorders, providing field-proven insights into their mechanisms of action and the experimental logic driving their development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.
The (R)-Azepan-3-ol Core: A Foundation for Therapeutic Innovation
The specific enantiomer, (R)-Azepan-3-ol, provides a key strategic advantage: a chiral center and a hydroxyl group that can serve as a synthetic handle for further elaboration. This allows for the stereocontrolled synthesis of complex molecules, a critical requirement for developing selective and potent therapeutics. The core structure, represented by its hydrochloride salt (CAS: 1956435-25-8), is a foundational starting point for building libraries of novel chemical entities.[4]
Synthetic Strategies: Building Complexity from a Chiral Core
The derivatization of the (R)-Azepan-3-ol scaffold leverages established and innovative synthetic methodologies. A common and effective precursor is Azepan-3-one, which contains a reactive carbonyl group that serves as a versatile anchor for constructing a wide array of derivatives.[1] Key synthetic approaches include ring-expansion reactions, multicomponent reactions, and ring-closing strategies to forge the core azepane system.[1][3]
The diagram below illustrates a high-level overview of the synthetic pathways employed to generate therapeutically relevant azepane derivatives from key precursors.
Caption: High-level overview of synthetic routes to azepane derivatives.
Exemplary Protocol: Synthesis of Azepane-Fused Spiro-oxindoles
Spiro-oxindoles are a prominent class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer properties.[1] The use of azepan-3-one as the ketone component allows for the creation of novel spiro-oxindoles bearing the flexible seven-membered ring.
Objective: To synthesize azepane-fused spiro-oxindole derivatives via a multi-component condensation reaction.
Methodology:
-
Reactant Preparation: To a solution of isatin (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.2 mmol) in ethanol (10 mL), add azepan-3-one (1.0 mmol).
-
Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine or L-proline (10 mol%), to the mixture. The choice of catalyst is crucial; proline often affords better stereoselectivity through an enamine-based mechanism, which is a key consideration in asymmetric synthesis.
-
Reaction Execution: Stir the reaction mixture at room temperature or under gentle reflux (e.g., 60-80 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The thermal energy is required to overcome the activation barrier for the initial Knoevenagel condensation between isatin and the active methylene compound.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
-
Characterization: Confirm the structure of the purified spiro-oxindole derivative using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Therapeutic Applications and Mechanistic Insights
(R)-Azepan-3-ol derivatives have demonstrated significant potential across multiple therapeutic domains. The following sections detail their application in key areas, supported by quantitative data and mechanistic diagrams.
Oncology
The azepane scaffold has been successfully incorporated into novel anticancer agents targeting critical cellular pathways.
First and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors are standard-of-care for non-small-cell lung cancer (NSCLC) patients with activating EGFR mutations. However, resistance frequently develops via a secondary T790M mutation.[5] Nazartinib (EGF816), a covalent mutant-selective EGFR inhibitor, features an azepane moiety and demonstrates equipotent activity against both primary oncogenic (e.g., L858R) and resistant (L858R/T790M) EGFR mutations while sparing wild-type (WT) EGFR, thereby reducing dose-limiting toxicities.[5]
The strategic inclusion of the azepane ring was part of an effort to explore a variety of geometries around the reactive thiol of Cys797 in the EGFR active site.[5] A Michael acceptor was appended to the azepane nitrogen, allowing for the formation of a covalent bond with Cys797, leading to irreversible inhibition.
Caption: Workflow from discovery to mechanism for an azepane-based EGFR inhibitor.
Table 1: Biochemical Activity of Azepane-Containing EGFR Inhibitors [5]
| Compound | Modification on Azepane Ring | L858R-T790M IC₅₀ (nM) |
|---|---|---|
| 23 | 4-(dimethylamino)but-2-enoyl | 4 |
| 25 | (5-Methyl)-4-(dimethylamino)but-2-enoyl | 3 |
| 26 | (6-Methyl)-4-(dimethylamino)but-2-enoyl | 4 |
| 27 | (7-Methyl)-4-(dimethylamino)but-2-enoyl | 3 |
Data synthesized from the findings in the cited reference. The IC₅₀ values were determined in biochemical assays with a 90-minute pre-incubation time to ensure maximal inhibition by the covalent compounds.[5]
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with deficiencies in other repair pathways (e.g., BRCA mutations). Novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent PARP-1 inhibitors.[6]
The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the azepine nitrogen significantly influences antiproliferative activity.
Table 2: Antiproliferative Effects (IC₅₀, µM) of Azepane-based PARP-1 Inhibitors [6]
| Compound | R Group | A549 (Lung) | OVCAR-3 (Ovarian) | HCT-116 (Colon) | MCF-7 (Breast) |
|---|---|---|---|---|---|
| 11b | 2-fluorophenyl-triazolyl-methyl | 10.34 | 12.83 | 11.27 | 13.01 |
| 11c | 3-fluorophenyl-triazolyl-methyl | 15.21 | 18.33 | 16.82 | 19.54 |
| 11h | 2-chlorophenyl-triazolyl-methyl | 13.56 | 16.91 | 14.03 | 17.82 |
| 11i | 3-chlorophenyl-triazolyl-methyl | 17.98 | 20.15 | 18.67 | 21.09 |
| Rucaparib | Positive Control | 7.23 | 9.87 | 8.54 | 10.16 |
Data extracted from the MTT assay results in the cited study.[6] The SAR analysis indicated that electron-withdrawing groups at the 2-position of the phenyl ring (e.g., 11b, 11h) conferred greater potency than those at the 3-position (11c, 11i).[6]
Infectious Diseases
The structural diversity of the azepane core has been exploited in the development of novel anti-infective agents. Semisynthetic triterpenoids incorporating an A-ring azepano fragment have shown potent antimicrobial and antiviral activities.[7]
These derivatives have demonstrated significant bacteriostatic effects against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) superior to the antibiotic vancomycin.[7] For instance, azepanouvaol and azepano-glycyrrhetol-tosylate showed strong antimicrobial activities against MRSA with MIC values ≤ 0.15 μM.[7]
Furthermore, certain azepane triterpenoids, such as azepanobetulin and azepanouvaol, exhibit high potency against Human Cytomegalovirus (HCMV) with EC₅₀ values as low as 0.11 µM and high selectivity indices, making them promising candidates for antiviral drug development.[7] More recent studies have focused on lupane-type azepane derivatives for their antitubercular activity, with molecular docking studies suggesting inhibition of tuberculosinyl adenosine transferase as a possible mechanism of action.[8]
Central Nervous System (CNS) Disorders
The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for treating cognitive and sleep-wake disorders. Novel biphenyloxy-alkyl derivatives of azepane have been synthesized and evaluated as potent and selective H3R ligands.[9]
The SAR exploration in this class of compounds revealed critical insights:
-
Basic Amine: The azepane ring was found to be a superior basic moiety compared to piperidine in many cases.
-
Alkyl Spacer: A linker of five or six carbon atoms between the biphenyloxy group and the azepane nitrogen was optimal for high affinity.
-
Biphenyl Moiety: Both meta- and para-substituted biphenyl groups resulted in high-affinity ligands.
Table 3: Binding Affinity and Functional Activity of Lead Azepane H3R Antagonists [9]
| Compound | Structure | hH3R Binding Kᵢ (nM) | cAMP Assay IC₅₀ (nM) |
|---|---|---|---|
| 13 | 1-(6-(3-phenylphenoxy)hexyl)azepane | 18 | N/A |
| 16 | 1-(5-(4-phenylphenoxy)pentyl)azepane | 34 | 9 |
Data extracted from the cited reference.[9]
Compound 16 was further classified as a potent antagonist and demonstrated efficacy in vivo by blocking RAMH-induced dipsogenia in rats with an ED₅₀ of 1.75 mg/kg.[9] It also showed a favorable safety profile with high selectivity over the H4 receptor (>600-fold) and low hERG inhibition and hepatotoxicity.[9]
Pharmacological Profile and Future Directions
A critical aspect of developing (R)-Azepan-3-ol derivatives is ensuring a desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Studies on H3R antagonists have shown that these compounds can be susceptible to metabolic hydroxylation on the biphenyl ring, a factor that must be considered in lead optimization.[9] The high selectivity demonstrated by both the EGFR inhibitors (mutant vs. WT) and H3R antagonists (H3R vs. H4R) underscores the power of using the conformationally flexible azepane scaffold to fine-tune target engagement and minimize off-target effects.[5][9]
The therapeutic potential of this scaffold is far from exhausted. The azepane motif is a component in drugs with antipsychotic, antidepressant, and anticonvulsant properties, and its derivatives have been identified as potential inhibitors of cholinesterases (AChE and BChE), suggesting applications in neurodegenerative diseases like Alzheimer's.[3][10]
Conclusion
Derivatives of (R)-Azepan-3-ol represent a versatile and highly valuable class of molecules in therapeutic discovery. The unique conformational properties of the seven-membered azepane ring, combined with the strategic utility of a chiral hydroxylated core, have enabled the development of potent and selective inhibitors across diverse and challenging target classes. From covalent inhibitors of resistant EGFR mutants in oncology to potent H3 receptor antagonists for CNS disorders and novel antimicrobials, the azepane scaffold continues to prove its merit. Future research focusing on optimizing the pharmacokinetic properties and further exploring the untapped biological mechanisms of these compounds promises to deliver the next generation of innovative medicines.
References
- Application Notes and Protocols: Azepan-3-one in the Synthesis of Bioactive Molecules. Benchchem.
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol deriv
- Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PMC.
- Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed.
- Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI.
- Discovery of (R,E)‑N‑(7-Chloro-1-(1-[4-(dimethylamino)but-2- enoyl]azepan-3-yl). Aurigene Pharmaceutical Services.
- (3R)-azepan-3-ol;hydrochloride - [A84405]. Synthonix.
- 3-Azepan-1-ylpropan-1-ol DiscoveryCPR 29194-89-6. Sigma-Aldrich.
- Recent Advances on the Synthesis of Azepane‐Based Compounds.
- 1951441-20-5 | Azepan-3-ol hydrochloride. ChemScene.
- Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
- A Review of Structure Activity Relationship of Amiodarone and Its Deriv
- New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candid
- Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. MDPI.
- Scheme 16. Synthesis of various Cu/Pd catalyzed azepine derivatives...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthonix, Inc > Synthons > (3R)-azepan-3-ol;hydrochloride - [A84405] [synthonix.com]
- 5. aurigeneservices.com [aurigeneservices.com]
- 6. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
